molecular formula C9H17NO B1427191 7-Oxaspiro[3.5]nonan-2-ylmethanamine CAS No. 1440962-10-6

7-Oxaspiro[3.5]nonan-2-ylmethanamine

Cat. No.: B1427191
CAS No.: 1440962-10-6
M. Wt: 155.24 g/mol
InChI Key: RTSFVTSFONHDFG-UHFFFAOYSA-N
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Description

7-Oxaspiro[3.5]nonan-2-ylmethanamine is a chemical compound with the molecular formula C9H17NO . It contains a total of 29 bonds, including 12 non-H bonds, 1 rotatable bond, 1 four-membered ring, 1 six-membered ring, 1 primary aliphatic amine, and 1 aliphatic ether .


Molecular Structure Analysis

The molecule contains a total of 29 bonds, including 12 non-H bonds, 1 rotatable bond, 1 four-membered ring, 1 six-membered ring, 1 primary aliphatic amine, and 1 aliphatic ether . The InChI code for this compound is 1S/C9H17NO/c10-7-8-5-9(6-8)1-3-11-4-2-9/h8H,1-7,10H2 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 155.24 . It is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Models : The compound has been used in model studies for efficient synthesis, such as in the creation of anisatin models using 2-oxaspiro[3.5]nonane derivatives (Kato, Kitahara, & Yoshikoshi, 1985).

  • Role in Synthesis of Bioactive Compounds : Its derivatives have been instrumental in the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives, important structural sub-units in several classes of bioactive compounds (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

  • Formation of β-Lactones : The compound has been utilized in the synthesis of β-lactones by aldolization of ketones with phenyl ester enolates, showcasing its potential in organic synthesis (Wedler & Schick, 2003).

Applications in Drug Synthesis and Biological Activities

  • Spirocyclic Oxetane Synthesis : It's integral in the synthesis of spirocyclic oxetanes, which are used to create bioactive molecules like benzimidazole derivatives (Gurry, McArdle, & Aldabbagh, 2015).

  • Creation of Spiroaminals : Its derivatives, such as 1-oxa-7-azaspiro[5.5]undecane, are cores of compounds with significant biological activities, posing as challenging targets for chemical synthesis due to their novel skeletons (Sinibaldi & Canet, 2008).

  • Antibacterial Drug Synthesis : Derivatives have been used to design and synthesize potent antibacterial drugs for respiratory tract infections, showcasing their medical applications (Odagiri et al., 2013).

Miscellaneous Applications

  • Synthesis of Antimicrobial Agents : Its derivatives have been used in the synthesis of bispiroheterocyclic systems with potential as antimicrobial agents (Al-Ahmadi, 1996).

  • Fungicidal Activity : Derivatives exhibit significant fungicidal activities against plant pathogens, demonstrating its utility in agricultural chemistry (Tang et al., 2017).

Safety and Hazards

This compound is classified as dangerous, with hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Properties

IUPAC Name

7-oxaspiro[3.5]nonan-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-7-8-5-9(6-8)1-3-11-4-2-9/h8H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSFVTSFONHDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440962-10-6
Record name 1-{7-oxaspiro[3.5]nonan-2-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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